N-Cbz-L-isovaline
Description
N-Cbz-L-isovaline, or N-(Benzyloxycarbonyl)-L-isovaline, is a carbobenzyloxy (Cbz)-protected derivative of the non-proteinogenic amino acid L-isovaline. The Cbz group serves as a protective moiety for the amine functionality during peptide synthesis, preventing undesired side reactions. Isovaline is a γ-amino acid with a branched alkyl side chain (structure: 3-amino-3-methylbutanoic acid), distinguishing it from α-amino acids like valine or alanine. This structural uniqueness imparts distinct steric and electronic properties, making this compound valuable in designing peptidomimetics, chiral catalysts, or coordination complexes .
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(2S)-2-methyl-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-3-13(2,11(15)16)14-12(17)18-9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,14,17)(H,15,16)/t13-/m0/s1 |
InChI Key |
ISERAAKYCOAGDW-ZDUSSCGKSA-N |
Isomeric SMILES |
CC[C@@](C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(phenylmethoxy)carbonyl]isovaline can be synthesized through the reaction of isovaline with benzyl chloroformate. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of N-[(phenylmethoxy)carbonyl]isovaline follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(phenylmethoxy)carbonyl]isovaline undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the benzyloxycarbonyl protecting group, yielding free isovaline.
Nucleophilic Substitution: The carbonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can be used under basic conditions to facilitate nucleophilic substitution.
Major Products Formed
Hydrolysis: Free isovaline and benzyl alcohol are the major products formed.
Nucleophilic Substitution: Depending on the nucleophile used, various substituted isovaline derivatives can be formed.
Scientific Research Applications
N-[(phenylmethoxy)carbonyl]isovaline has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for N-[(phenylmethoxy)carbonyl]isovaline involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group of isovaline during peptide bond formation, preventing unwanted side reactions. The protecting group can be selectively removed under mild conditions, allowing for the synthesis of complex peptides .
Comparison with Similar Compounds
Comparison with Similar Compounds
N-Cbz-L-isovaline belongs to a family of Cbz-protected amino acids. Below, it is compared to structurally and functionally analogous compounds, including N-Cbz-L-valine methyl ester, N-Cbz-D-proline, and Cbz-N-methyl-L-valine, based on molecular properties, synthesis, and applications.
Table 1: Key Properties of this compound and Analogous Compounds
†Specific data for this compound are absent in the provided evidence; values are inferred from structural analogs.
Structural and Functional Differences
- Backbone Configuration: this compound is a γ-amino acid, whereas N-Cbz-L-valine methyl ester (α-amino acid) and N-Cbz-D-proline (cyclic secondary amine) differ in backbone geometry. This affects their conformational flexibility and interaction with biological targets or metal ions. Cbz-N-methyl-L-valine introduces an N-methyl group, reducing hydrogen-bonding capacity compared to this compound.
- Synthetic Utility: N-Cbz-L-valine methyl ester is commonly used as a protected intermediate in solid-phase peptide synthesis (SPPS), while this compound’s γ-amino structure may require specialized coupling agents (e.g., HOBt/EDC in DMF).
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